molecular formula C22H15ClF3N3O3S B2533727 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1030130-43-8

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2533727
CAS RN: 1030130-43-8
M. Wt: 493.89
InChI Key: YWXXONGFVKXXEW-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H15ClF3N3O3S and its molecular weight is 493.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

Researchers have developed derivatives of benzothiazole, a core structure similar to the compound , for potential antitumor activities. A study synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, evaluating their anticancer activity against multiple human tumor cell lines. Among these compounds, some showed considerable anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Studies

Another study focused on synthesizing N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides to evaluate their antioxidant activities. These compounds, related to the benzothiazine class, were found to exhibit moderate to significant radical scavenging activity, suggesting their utility in addressing oxidative stress-related disorders (Ahmad et al., 2012).

Anticonvulsant Evaluation

Research into the anticonvulsant potential of benzothiazole derivatives, including compounds structurally akin to 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, has been conducted. A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their efficacy against seizures. Results indicated significant anticonvulsant activities for some derivatives, demonstrating the potential of benzothiazole compounds in the development of new antiepileptic drugs (Nath et al., 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study involving spectroscopic and quantum mechanical analyses explored the potential of benzothiazolinone acetamide analogs in photovoltaic applications and their interaction with proteins. These compounds showed good light harvesting efficiency and free energy of electron injection, suggesting their suitability as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies indicated strong binding affinities with certain proteins, pointing towards potential biomedical applications (Mary et al., 2020).

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O3S/c23-16-9-10-19-18(12-16)21(14-5-2-1-3-6-14)28-29(33(19,31)32)13-20(30)27-17-8-4-7-15(11-17)22(24,25)26/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXXONGFVKXXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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